molecular formula C12H13N3O2S B6645143 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid

4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid

Cat. No. B6645143
M. Wt: 263.32 g/mol
InChI Key: FNIHIDSIZRKQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid, also known as THPPA, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been found to have a range of potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been shown to block the activity of a specific ion channel called TRPA1, which is involved in pain sensation. This makes 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid a potential candidate for the development of new pain medications.
In addition to its potential use in pain management, 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has also been studied for its potential anti-inflammatory effects. 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, which could make it a useful treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid works by blocking the activity of TRPA1 ion channels. These channels are involved in the sensation of pain and are also activated by various inflammatory stimuli. By blocking these channels, 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has also been shown to have other biochemical and physiological effects. 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has been found to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid is a relatively simple compound to synthesize and can be produced using standard laboratory equipment. It has also been found to be stable under a range of conditions, making it easy to handle and store. However, one limitation of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid is that it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid. One area of interest is in the development of new pain medications based on 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid. Researchers may also investigate the use of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Additionally, further research may be conducted to better understand the anti-cancer and antioxidant properties of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid, with the aim of developing new therapies for cancer and oxidative stress-related diseases.
In conclusion, 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid is a promising compound with a range of potential therapeutic applications. Its ability to block TRPA1 ion channels makes it a potential candidate for the development of new pain medications, while its anti-inflammatory, anti-cancer, and antioxidant properties make it a useful tool for the treatment of various diseases. With further research, 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid may prove to be a valuable asset in the fight against numerous diseases and conditions.

Synthesis Methods

The synthesis of 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid involves several steps, starting with the reaction of 3-bromothiophene with 2-amino-3-methylbutanoic acid to form 3-(2-amino-3-methylbutanamido)thiophene. This compound is then reacted with 2-chloro-4,6-dimethoxypyrimidine-5-carboxylic acid to form 4-(1-Thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid. The overall synthesis process is relatively simple and can be performed using standard laboratory equipment.

properties

IUPAC Name

4-(1-thiophen-3-ylpropan-2-ylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8(4-9-2-3-18-6-9)15-11-10(12(16)17)5-13-7-14-11/h2-3,5-8H,4H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIHIDSIZRKQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.